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Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene

Cat. No.: B128438

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Bromo-4-
nitrobenzene, a key intermediate in the synthesis of various organic compounds. The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols utilized for their acquisition. This document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis.

Molecular Structure and Properties

1-Bromo-4-nitrobenzene is an aromatic compound with the chemical formula CeHaBrNO:-. Its
molecular structure consists of a benzene ring substituted with a bromine atom and a nitro
group at positions 1 and 4, respectively.

Property Value

IUPAC Name 1-bromo-4-nitrobenzene

Synonyms 4-Bromonitrobenzene, p-Bromonitrobenzene
CAS Number 586-78-7

Molecular Weight 202.01 g/mol [1]

Chemical Formula CeH4BrNO2
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Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Bromo-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy

The *H NMR spectrum of 1-Bromo-4-nitrobenzene is characterized by two doublets in the
aromatic region, corresponding to the two sets of chemically equivalent protons.

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (9) Hz
Protons ortho to the
~8.10 Doublet ~9.1 )
nitro group (H-2, H-6)
Protons ortho to the
~7.69 Doublet ~9.1 bromine atom (H-3, H-

5)

Note: The exact chemical shifts can vary slightly depending on the solvent and the
spectrometer frequency. Data has been reported in CDCls and acetone.[2]

13C NMR Spectroscopy

The 13C NMR spectrum shows four signals corresponding to the four chemically distinct carbon
atoms in the molecule.

Chemical Shift (8) ppm Assighment
~148 C-NO2

~133 C-Br

~128 CH (ortho to Br)
~125 CH (ortho to NO2)
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Note: The specific chemical shifts can be found in various spectral databases and may vary
with the solvent used.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-4-nitrobenzene displays characteristic absorption bands
corresponding to the functional groups present in the molecule.

Wavenumber (cm—?) Intensity Assignment
~1515 - 1530 Strong Asymmetric NOz2 stretch
~1340 - 1350 Strong Symmetric NOz2 stretch
~1000 - 1100 Strong C-Br stretch

C-H out-of-plane bend (para-
~850 Strong ] ]

disubstituted)
~3100 Weak Aromatic C-H stretch

Note: The IR spectrum can be obtained using techniques such as KBr pellets or Attenuated
Total Reflectance (ATR).[1][5]

Mass Spectrometry (MS)

The electron ionization (ElI) mass spectrum of 1-Bromo-4-nitrobenzene shows a characteristic
molecular ion peak and several fragment ions.

m/z Relative Intensity Assighment

[M]* (Molecular ion, showing

201/203 High isotopic pattern for Br)
155/157 Moderate [M-NOz]*

121 Low [CeHaBr]*

76 Moderate [CeHa]*
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Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with
approximately equal intensity.[6][7]

Experimental Protocols
NMR Spectroscopy

Sample Preparation:
For a solid sample like 1-Bromo-4-nitrobenzene, a solution is prepared for analysis.[8]

o Approximately 5-25 mg of the solid sample is weighed and dissolved in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, Acetone-ds) in a small vial.[9][10]

e The solution is then filtered through a pipette with a cotton or glass wool plug into a clean,
dry 5 mm NMR tube to remove any particulate matter.[8][10]

e The NMR tube is capped and carefully placed in the NMR spectrometer.

Data Acquisition:

The sample is introduced into the magnet of the NMR spectrometer.
e The magnetic field is shimmed to achieve homogeneity.

o For solid-state NMR, magic-angle spinning (MAS) is employed to narrow the spectral lines.
[11] The sample is packed into a rotor and spun at a high speed at the magic angle (54.7°).
[12]

o A standard one-pulse experiment is typically used to acquire the *H and 3C NMR spectra.

e The acquired free induction decay (FID) is then Fourier transformed to obtain the frequency-
domain spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation and Data Acquisition:

ATR-FTIR allows for the direct analysis of solid samples with minimal preparation.[13]
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e The surface of the ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g.,
isopropanol) and a background spectrum is collected.[14]

e A small amount of the solid 1-Bromo-4-nitrobenzene is placed onto the ATR crystal.
o Apressure arm is applied to ensure good contact between the sample and the crystal.[15]

e The infrared spectrum is then recorded. The IR beam passes through the ATR crystal and is
internally reflected, creating an evanescent wave that penetrates a few micrometers into the
sample, where absorption occurs.[14][16]

Electron Impact Mass Spectrometry (EI-MS)

Sample Introduction and lonization:

» A small amount of the sample is introduced into the ion source of the mass spectrometer,
often via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).[17][18]

e The sample is vaporized by heating.

 In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV).[19][20] This causes the removal of an electron from the molecule, forming a
radical cation (the molecular ion).[17]

Mass Analysis and Detection:
e The resulting ions are accelerated and focused into a mass analyzer (e.g., a quadrupole).
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e The separated ions are detected, and a mass spectrum is generated, showing the relative
abundance of each ion.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural
correlations of 1-Bromo-4-nitrobenzene.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key spectroscopic correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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